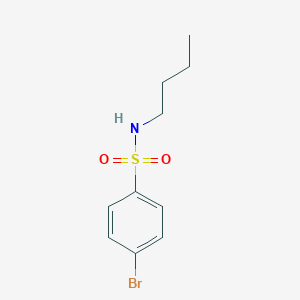

N-丁基对溴苯磺酰胺

描述

N-Butyl 4-bromobenzenesulfonamide is a chemical compound that is structurally related to various benzenesulfonamide derivatives. These compounds are known for their diverse applications, including their use as plasticizers and their potential for exhibiting biological activities such as enzyme inhibition. Although the provided papers do not directly discuss N-Butyl 4-bromobenzenesulfonamide, they provide insights into similar compounds that can help infer the properties and reactivity of N-Butyl 4-bromobenzenesulfonamide.

Synthesis Analysis

The synthesis of related sulfonamide compounds typically involves the reaction of a sulfonyl chloride with an amine. For example, the synthesis of N-allyl-N-benzyl-4-methylbenzenesulfonamide was achieved by treating 4-methylbenzenesulfonyl chloride with a primary amine followed by benzylation of the sulfonamide . Similarly, N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides were synthesized by reacting 4-bromobenzenesulfonyl chloride with 4-ethoxyaniline to form an intermediate, which was then reacted with different electrophiles . These methods could potentially be adapted for the synthesis of N-Butyl 4-bromobenzenesulfonamide.

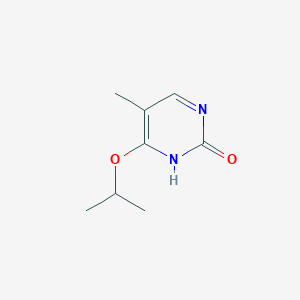

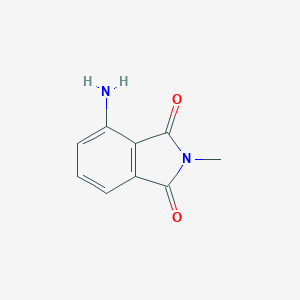

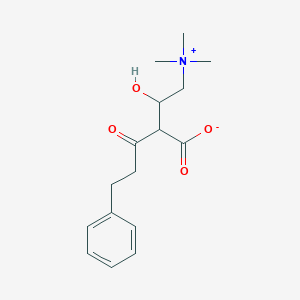

Molecular Structure Analysis

The molecular structure and conformation of sulfonamide compounds have been characterized using various spectroscopic techniques and crystallographic analysis. For instance, the crystal structure of N-allyl-N-benzyl-4-methylbenzenesulfonamide was determined by single-crystal X-ray diffraction, revealing an orthorhombic space group and specific cell parameters . Additionally, the molecular geometry and vibrational wavenumbers of related compounds have been studied using experimental techniques like FT-IR, Raman, and NMR, as well as computational methods such as density functional theory (DFT) . These studies provide a foundation for understanding the molecular structure of N-Butyl 4-bromobenzenesulfonamide.

Chemical Reactions Analysis

Sulfonamide compounds can participate in various chemical reactions. For example, N, N-Dibromobenzenesulfonamide (DBBS) was shown to add to asymmetric alkenes and α, β-unsaturated carboxylic acid esters following Markownikoff's rule, indicating the reactivity of the sulfonamide group in electrophilic addition reactions . This suggests that N-Butyl 4-bromobenzenesulfonamide may also undergo similar addition reactions with olefins.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives can be inferred from related compounds. For instance, the thermal properties of bis-(N-4-methylbenzenesulfonyl, N-n-butyl)-1,3-butadiyne-1,4-diamide were investigated using TGA and DSC techniques, indicating the compound's stability and polymerization behavior upon heating . Additionally, the optical and electrochemical properties, such as HOMO/LUMO energy levels, were determined using UV-fluorescence spectroscopy and cyclic voltammetry . These techniques could be applied to N-Butyl 4-bromobenzenesulfonamide to determine its thermal stability, optical properties, and electrochemical behavior.

科学研究应用

1. 有机合成中的催化剂

N-丁基对溴苯磺酰胺已被用于有机合成。例如,Harikumar和Rajendran(2014)的研究表明,在超声条件下通过多位相转移催化制备1-丁氧基-4-硝基苯的过程中,这种化合物显著提高了反应效率,与传统方法相比(Harikumar & Rajendran, 2014)。

2. 苯磺酰胺的合成

N-丁基对溴苯磺酰胺在4-取代苯磺酰胺的合成中发挥作用,Feuillastre,Pelotier和Piva(2013)的报道。他们通过E-交叉烯烃转化成功地对N-烷基-N-烯丙基-2-溴苯磺酰胺进行官能化,随后进行自由基环化,产生了苯磺酰胺的中等至良好产率(Feuillastre, Pelotier, & Piva, 2013)。

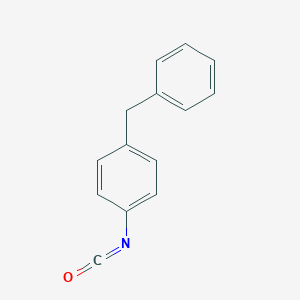

3. 制药中间体的开发

这种化合物已被用于制药中间体的开发。例如,Anbarasan,Neumann和Beller(2011)利用从类似化合物中衍生的N-氰基-N-苯基-p-甲基苯磺酰胺,从芳基溴化物合成苯甲腈。这种方法在创建复杂的制药中间体方面证明了其高效性(Anbarasan, Neumann, & Beller, 2011)。

4. 传感器的开发

在另一个应用中,Sheikh等人(2016)合成了双磺酰胺,包括N-丁基对溴苯磺酰胺的衍生物,用作重金属传感器。他们展示了这些传感器对Co2+离子的高灵敏度和选择性,展示了该化合物在环境监测中的潜力(Sheikh et al., 2016)。

5. 分子结构的研究

Karabacak,Cinar,Çoruh和Kurt(2009)对对位卤代苯磺酰胺,包括对溴苯磺酰胺的分子结构、红外、拉曼和核磁共振光谱进行了理论研究。这项研究有助于理解这些化合物的结构特性和在各个领域中的潜在应用(Karabacak, Cinar, Çoruh, & Kurt, 2009)。

安全和危害

Ingestion or inhalation of N-Butyl 4-bromobenzenesulfonamide may cause central nervous system depression, with symptoms of headache, dizziness, lack of coordination, numbness, and/or confusion . Prolonged or repeated exposure may cause liver damage . It is stable under normal conditions of use but should be kept away from strong oxidizing agents and strong acids .

属性

IUPAC Name |

4-bromo-N-butylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrNO2S/c1-2-3-8-12-15(13,14)10-6-4-9(11)5-7-10/h4-7,12H,2-3,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCBNPAKWHULHRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNS(=O)(=O)C1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60173582 | |

| Record name | Benzenesulfonamide, p-bromo-N-butyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60173582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Butyl 4-bromobenzenesulfonamide | |

CAS RN |

1984-28-7 | |

| Record name | Benzenesulfonamide, p-bromo-N-butyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001984287 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonamide, p-bromo-N-butyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60173582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。